

Application Notes and Protocols: Utilizing ACY- 1083 in Combination with Chemotherapy Agents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-1083 is a highly selective histone deacetylase 6 (HDAC6) inhibitor with an IC50 of 3 nM, demonstrating over 260-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][2] Primarily investigated for its neuroprotective effects, ACY-1083 has shown significant promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN), a common dose-limiting side effect of several anti-cancer drugs.[1][3] Emerging research on other HDAC6 inhibitors suggests a potential synergistic role in enhancing the anti-tumor efficacy of conventional chemotherapy agents.[3][4] These application notes provide a comprehensive overview of the current understanding of ACY-1083 in combination with chemotherapy, summarizing key preclinical findings and providing detailed protocols for further investigation.

Mechanism of Action: The Role of HDAC6 Inhibition

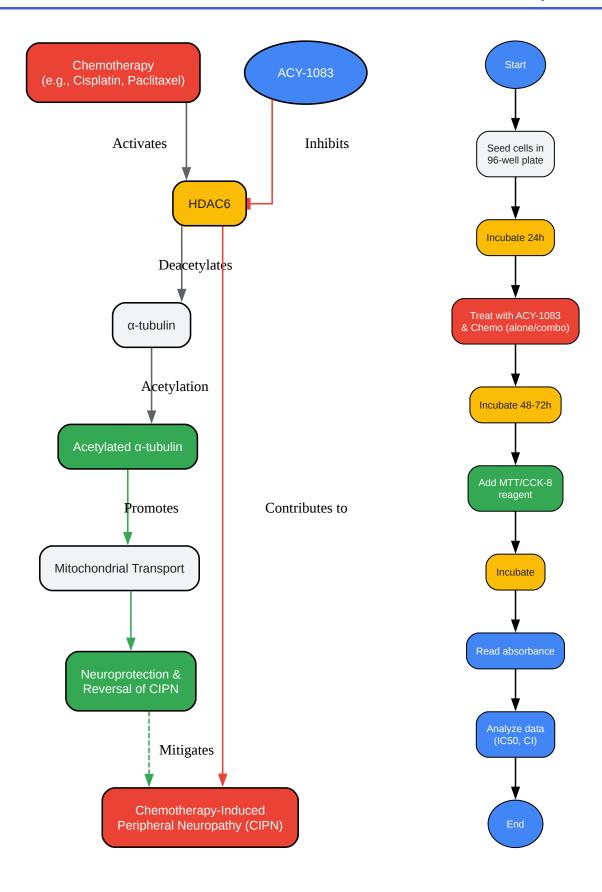
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics, through the deacetylation of non-histone proteins like α -tubulin.[5] In the context of chemotherapy, HDAC6 inhibition by **ACY-1083** is believed to exert its effects through multiple pathways.



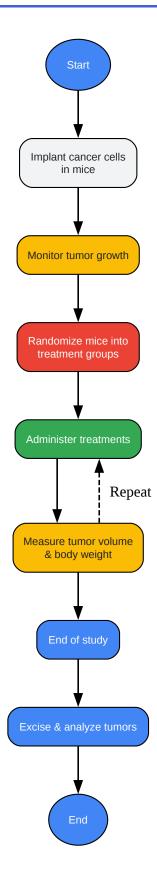
Mitigation of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Chemotherapy agents like cisplatin and paclitaxel can disrupt mitochondrial transport along neuronal axons, leading to neurotoxicity and CIPN.[3] **ACY-1083**, by inhibiting HDAC6, increases the acetylation of α -tubulin, a key component of microtubules.[5] This enhances mitochondrial transport and bioenergetics in neurons, protecting them from chemotherapy-induced damage and restoring nerve fiber density.[3][6]









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